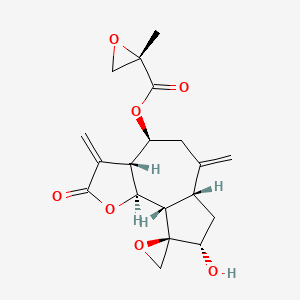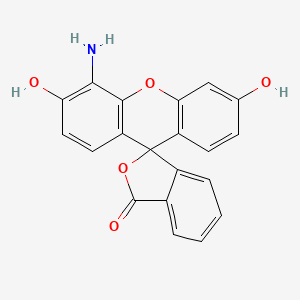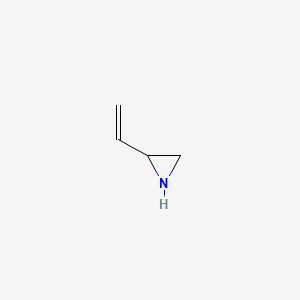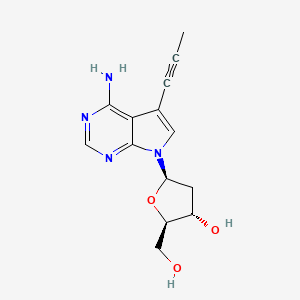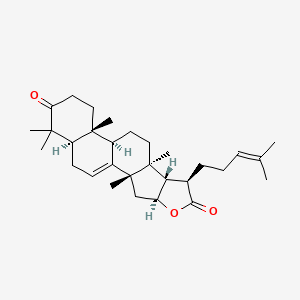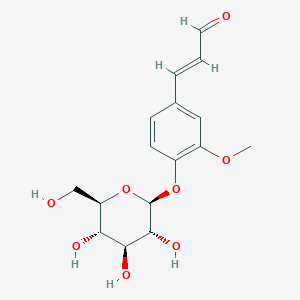
2H-phosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-phosphole is a phosphole.
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates in Organophosphorus Chemistry
- 2H-Phospholes as Powerful Intermediates : 2H-phospholes, generated from 1-R-1H-phospholes, exhibit cyclopentadiene-like chemistry. They are involved in cycloaddition reactions with alkenes, alkynes, dienes, and aldehydes. The products of these reactions have applications in homogeneous and asymmetric catalysis and in the development of electroconducting polymers (Mathey, 2004).
Reactivity and Aromaticity
- Aromaticity and Reactivity of 2,4,6-Trialkylphenylphospholes : These compounds exhibit slight aromaticity and are involved in reactions leading to the formation of 3- and 2-substituted products, which may have applications in the preparation of phosphanorbornene derivatives (Keglevich et al., 2005).
Catalysis and Ligand Design
- Asymmetric Catalysis : 2H-phospholes undergo highly stereoselective Diels-Alder reactions, producing phosphorus-chiral phosphanorbornenes. These have potential applications in asymmetric catalysis and ligand design (Möller et al., 2016).
Optoelectronic Materials
- Phosphole-Based π-Conjugated Systems : Phosphole derivatives are promising candidates for optoelectronic materials. They are used in organic solar cells, and their structural, optical, and electrochemical properties are key to their applications (Matano, 2015).
Fluorescence Response
- Fluorescence Sensor Probes : Phosphole derivatives have been shown to be effective in detecting gaseous strong acids through changes in emitting color, showcasing their potential in sensor applications (Gong et al., 2015).
Non-Linear Optics (NLO) Chromophores
- NLO Chromophores : 2-Aryl-5-styrylphospholes, as a class of compounds, demonstrate high molecular hyperpolarizabilities, indicating their potential as second-order NLO chromophores (Matano et al., 2007).
Eigenschaften
CAS-Nummer |
23630-06-0 |
|---|---|
Produktname |
2H-phosphole |
Molekularformel |
C4H5P |
Molekulargewicht |
84.06 g/mol |
IUPAC-Name |
2H-phosphole |
InChI |
InChI=1S/C4H5P/c1-2-4-5-3-1/h1-3H,4H2 |
InChI-Schlüssel |
CTJCNGICLXYWOR-UHFFFAOYSA-N |
SMILES |
C1C=CC=P1 |
Kanonische SMILES |
C1C=CC=P1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




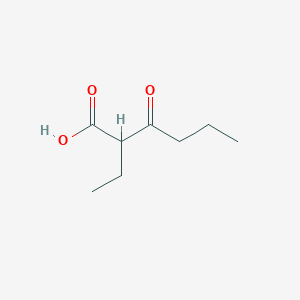
![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)
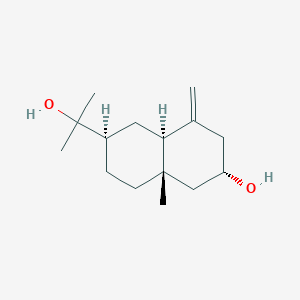
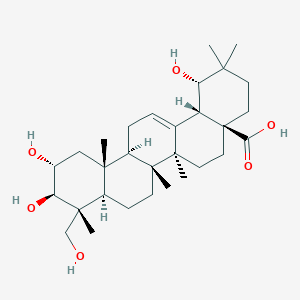
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)
